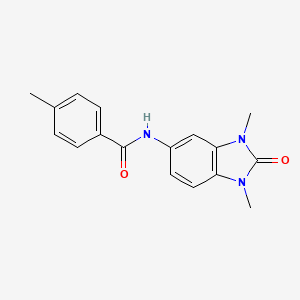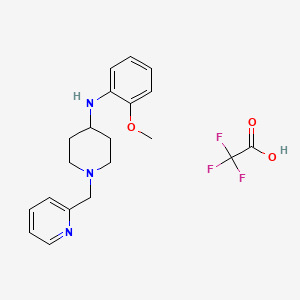![molecular formula C22H28N4O3 B4232946 N-isobutyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4232946.png)
N-isobutyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline
Descripción general
Descripción
N-isobutyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline, commonly known as Sunitinib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases. It was first synthesized in 1998 by Pfizer Global Research and Development and was approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Mecanismo De Acción
Sunitinib binds to the ATP-binding site of receptor tyrosine kinases, preventing the phosphorylation of downstream signaling molecules and ultimately inhibiting tumor growth. It also disrupts tumor angiogenesis by inhibiting the formation of new blood vessels, which are essential for tumor growth and metastasis.
Biochemical and physiological effects:
Sunitinib has been shown to induce apoptosis (cell death) in cancer cells and inhibit their proliferation. It also has anti-angiogenic effects by reducing the number of blood vessels in tumors. In addition, Sunitinib has been found to modulate the immune system, leading to increased anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sunitinib has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified, making it a useful tool for studying receptor tyrosine kinases and their downstream signaling pathways. However, Sunitinib has limitations in terms of its specificity, as it can inhibit multiple receptor tyrosine kinases, leading to off-target effects.
Direcciones Futuras
Future research on Sunitinib could focus on its potential use in combination with other anti-cancer therapies, such as chemotherapy and immunotherapy. Additionally, further studies could investigate the mechanisms of resistance to Sunitinib and develop strategies to overcome it. Finally, there is a need for more research into the long-term effects of Sunitinib on cancer survivors, as well as its potential use in other diseases beyond cancer.
Aplicaciones Científicas De Investigación
Sunitinib has been extensively studied for its anti-cancer properties. It works by inhibiting the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors are involved in tumor growth, angiogenesis, and metastasis.
Propiedades
IUPAC Name |
(4-methylphenyl)-[4-[3-(2-methylpropylamino)-4-nitrophenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-16(2)15-23-20-14-19(8-9-21(20)26(28)29)24-10-12-25(13-11-24)22(27)18-6-4-17(3)5-7-18/h4-9,14,16,23H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHUYHPXCCGJLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4232874.png)
![N-[(5-{[1-(anilinocarbonyl)propyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzamide](/img/structure/B4232880.png)
![N-(4-{[ethyl(phenyl)amino]carbonyl}phenyl)-3-nitrobenzamide](/img/structure/B4232886.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenylbutanamide](/img/structure/B4232890.png)


![N-[2-(4-methyl-1-piperidinyl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4232900.png)

![2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4232912.png)

![3-iodo-4-methoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B4232922.png)
![3-[(2,4-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4232938.png)
![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4232952.png)
![5-chloro-1-(2-chlorobenzyl)-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4232954.png)